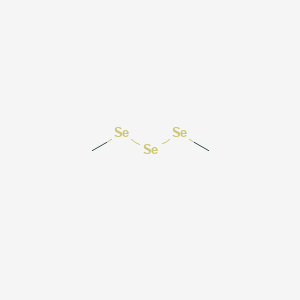
Dimethyl triselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl triselenide is an organoselenium compound with the chemical formula (CH₃Se)₂Se It is a member of the selenide family, which includes various compounds containing selenium atoms
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl triselenide can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with selenium in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product.
Another method involves the reaction of dimethyl diselenide with selenium in the presence of a reducing agent. This reaction also occurs under mild conditions and produces this compound as the main product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to ensure high yields and purity. The process typically includes the following steps:
Preparation of Reactants: Dimethyl selenide and selenium are prepared and purified.
Reaction: The reactants are combined in a reactor under controlled conditions, such as temperature and pressure.
Purification: The resulting this compound is purified using techniques such as distillation or chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
Dimethyl triselenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyl selenone and other selenium-containing compounds.
Reduction: It can be reduced to form dimethyl selenide and elemental selenium.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products
Oxidation: Dimethyl selenone and other selenium oxides.
Reduction: Dimethyl selenide and elemental selenium.
Substitution: Various organoselenium compounds, depending on the nucleophile used.
科学的研究の応用
Dimethyl triselenide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: this compound has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and photovoltaic cells.
作用機序
The mechanism of action of dimethyl triselenide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, leading to changes in gene expression and cellular function.
In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of specific signaling pathways, such as the mitochondrial pathway. It can also inhibit the growth and proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and repair.
類似化合物との比較
Dimethyl triselenide is similar to other organoselenium compounds, such as dimethyl diselenide and dimethyl selenide. it has unique properties that distinguish it from these compounds:
Dimethyl Diselenide: this compound has a higher selenium content and different reactivity compared to dimethyl diselenide. It is more prone to oxidation and can form different selenium-containing products.
Dimethyl Selenide: this compound has a higher molecular weight and different chemical properties compared to dimethyl selenide. It is less volatile and has a higher boiling point.
Similar Compounds
- Dimethyl Diselenide
- Dimethyl Selenide
- Dimethyl Selenone
- Dimethyl Selenyl Sulfide
These compounds share some similarities with this compound but also have distinct chemical and physical properties that make them unique.
特性
CAS番号 |
22009-80-9 |
|---|---|
分子式 |
C2H6Se3 |
分子量 |
267.0 g/mol |
IUPAC名 |
(methyltriselanyl)methane |
InChI |
InChI=1S/C2H6Se3/c1-3-5-4-2/h1-2H3 |
InChIキー |
JLYHRGWTAZOXPR-UHFFFAOYSA-N |
正規SMILES |
C[Se][Se][Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


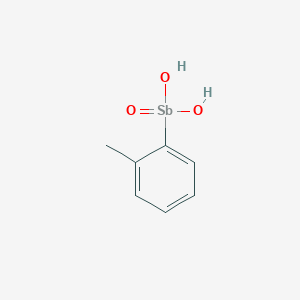
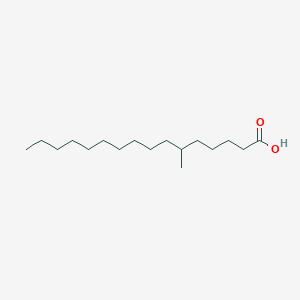
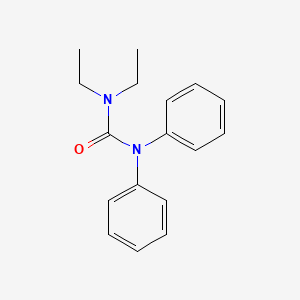
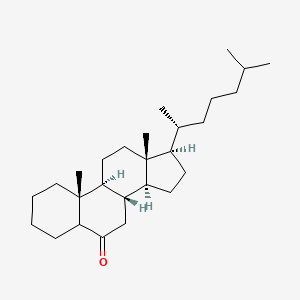
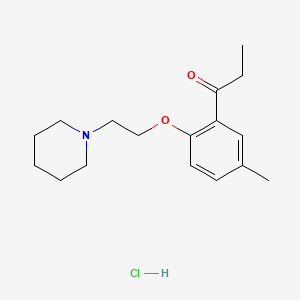
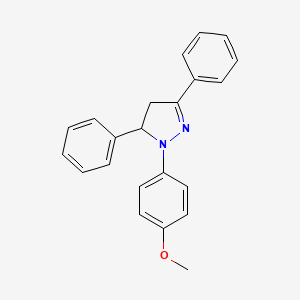
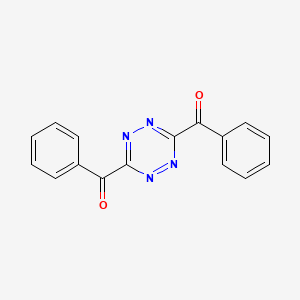
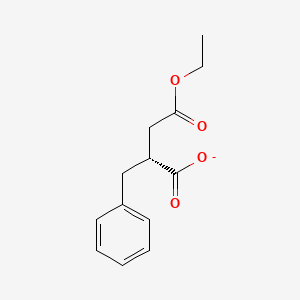
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
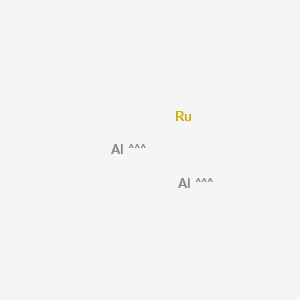
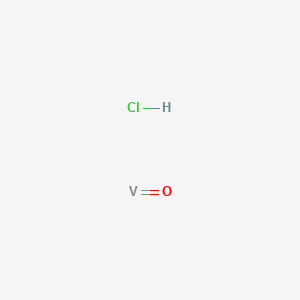
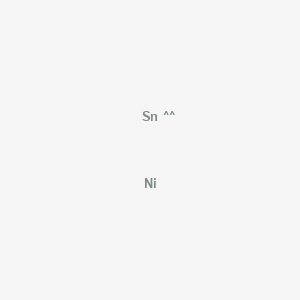
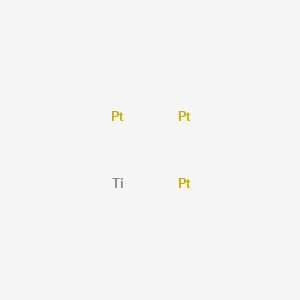
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
